molecular formula C21H23N3O4 B482016 N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 373618-14-5

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482016
CAS No.: 373618-14-5
M. Wt: 381.4g/mol
InChI Key: QOCAWAAPSPANGE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a tetrahydropyrimidine core. The presence of these functional groups imparts specific chemical properties that make this compound of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxyphenyl and methoxyphenyl derivatives with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of high-throughput screening and process optimization tools helps in scaling up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine compounds .

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-17-12-8-6-10-15(17)23-20(25)18-13(2)22-21(26)24-19(18)14-9-5-7-11-16(14)27-3/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCAWAAPSPANGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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